molecular formula C19H28FN3O2 B5420788 N-(1-ethylpropyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide

N-(1-ethylpropyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide

Cat. No.: B5420788
M. Wt: 349.4 g/mol
InChI Key: JQEORUNYUOFBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpropyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide is a chemical compound that has been widely studied for its potential therapeutic applications. The compound was first synthesized in the laboratory and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-(1-ethylpropyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. This modulation is thought to be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. Additionally, it has been found to reduce inflammation and oxidative stress, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-ethylpropyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide is that it has been extensively studied and its synthesis method is well-established. Additionally, it has been found to have a relatively low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are several future directions for research on N-(1-ethylpropyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide. One potential direction is the development of more targeted therapies based on a better understanding of the compound's mechanism of action. Additionally, further studies could be conducted to investigate its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Finally, research could be conducted to investigate the potential use of this compound in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

The synthesis of N-(1-ethylpropyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-fluorobenzylamine with ethyl 2-bromoacetate to form an intermediate compound. The intermediate is then reacted with N-methylpiperazine and potassium carbonate to form the final product, this compound.

Scientific Research Applications

N-(1-ethylpropyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have antipsychotic, anxiolytic, and analgesic properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-pentan-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O2/c1-4-15(5-2)22(3)18(24)12-17-19(25)21-10-11-23(17)13-14-8-6-7-9-16(14)20/h6-9,15,17H,4-5,10-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEORUNYUOFBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N(C)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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